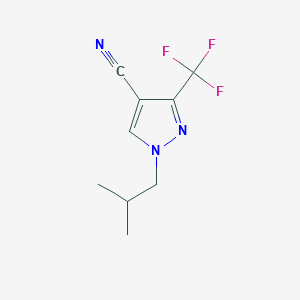
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a carbonitrile group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an isobutyl-substituted hydrazine, with a trifluoromethyl-substituted nitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or dimethyl sulfoxide. The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols); reactions are conducted under various conditions depending on the specific substitution desired.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, reduction may produce reduced pyrazole compounds, and substitution reactions can result in a variety of substituted pyrazole derivatives.
科学研究应用
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for designing novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects. The isobutyl and carbonitrile groups may also contribute to its overall activity by influencing its physicochemical properties and interactions with biological molecules.
相似化合物的比较
Similar Compounds
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile: Similar structure with the carbonitrile group at a different position on the pyrazole ring.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group in place of the carbonitrile group.
Uniqueness
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbonitrile group provides additional reactivity for further chemical modifications. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H10F3N3 |
|---|---|
分子量 |
217.19 g/mol |
IUPAC 名称 |
1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H10F3N3/c1-6(2)4-15-5-7(3-13)8(14-15)9(10,11)12/h5-6H,4H2,1-2H3 |
InChI 键 |
PIFHQAKKDARRFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


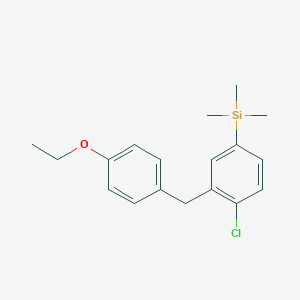
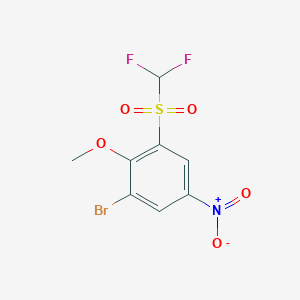

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

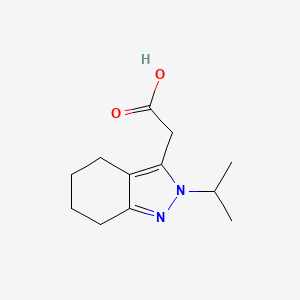
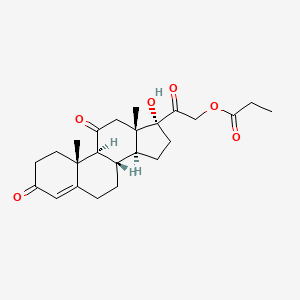
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
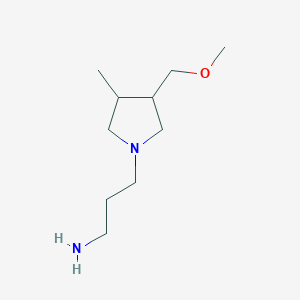
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B13428054.png)

